[(Cyclopent-2-en-1-yl)methyl](oxo)diphenyl-lambda~5~-phosphane
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Overview
Description
(Cyclopent-2-en-1-yl)methyldiphenyl-lambda~5~-phosphane is a chemical compound that features a cyclopentene ring, a methyl group, and a diphenylphosphane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopent-2-en-1-yl)methyldiphenyl-lambda~5~-phosphane typically involves the reaction of cyclopentadiene derivatives with diphenylphosphane. One common method involves the use of norbornadiene, which reacts with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate or 1,2,4,5-tetrazine-3,6-di(pyrid-2-yl) to yield cyclopentadienes . These intermediates can then be further reacted with diphenylphosphane under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of (Cyclopent-2-en-1-yl)methyldiphenyl-lambda~5~-phosphane may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Cyclopent-2-en-1-yl)methyldiphenyl-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane moiety to phosphine.
Substitution: The compound can undergo substitution reactions, particularly at the cyclopentene ring and the phosphane moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted cyclopentene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(Cyclopent-2-en-1-yl)methyldiphenyl-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: The compound is used in the synthesis of advanced materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of (Cyclopent-2-en-1-yl)methyldiphenyl-lambda~5~-phosphane involves its interaction with molecular targets such as transition metals in catalytic processes. The cyclopentene ring and phosphane moiety play crucial roles in stabilizing transition states and facilitating electron transfer during reactions. Pathways involved include coordination to metal centers and subsequent activation of substrates for chemical transformations.
Comparison with Similar Compounds
(Cyclopent-2-en-1-yl)methyldiphenyl-lambda~5~-phosphane can be compared with similar compounds such as:
Cyclopentadienyl derivatives: These compounds also feature cyclopentene rings and are widely used as ligands in organometallic chemistry.
Diphenylphosphane derivatives: Compounds with diphenylphosphane moieties are common in catalysis and materials science.
The uniqueness of (Cyclopent-2-en-1-yl)methyldiphenyl-lambda~5~-phosphane lies in its combined structural features, which confer specific reactivity and stability advantages in various applications.
Properties
CAS No. |
918637-89-5 |
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Molecular Formula |
C18H19OP |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
[cyclopent-2-en-1-ylmethyl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C18H19OP/c19-20(15-16-9-7-8-10-16,17-11-3-1-4-12-17)18-13-5-2-6-14-18/h1-7,9,11-14,16H,8,10,15H2 |
InChI Key |
AIFOADPIVXHYCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C=C1)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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